![molecular formula C22H16 B12540148 1-[2-(Naphthalen-1-yl)ethenyl]azulene CAS No. 652142-05-7](/img/structure/B12540148.png)
1-[2-(Naphthalen-1-yl)ethenyl]azulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Naphthalen-1-yl)ethenyl]azulene is a chemical compound that features a unique structure combining azulene and naphthalene moieties. Azulene is known for its deep blue color, while naphthalene is a well-known aromatic hydrocarbon. The combination of these two structures results in a compound with interesting chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Naphthalen-1-yl)ethenyl]azulene typically involves the reaction of naphthalen-1-yl derivatives with azulene under specific conditions. One common method involves the use of a Grignard reagent derived from naphthalen-1-yl bromide, which is then reacted with azulene in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
1-[2-(Naphthalen-1-yl)ethenyl]azulene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the naphthalene and azulene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl carboxylic acids, while reduction could produce naphthalen-1-yl alcohols.
科学研究应用
1-[2-(Naphthalen-1-yl)ethenyl]azulene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 1-[2-(Naphthalen-1-yl)ethenyl]azulene depends on its specific application. In biological systems, it may interact with cellular components such as proteins and nucleic acids, leading to various biological effects. The compound’s unique structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-[2-(Naphthalen-2-yl)ethenyl]azulene: Similar structure but with the naphthalene moiety attached at a different position.
Naphthalen-1-yl derivatives: Compounds with similar naphthalene structures but different functional groups.
Azulene derivatives: Compounds with azulene as the core structure but different substituents.
Uniqueness
1-[2-(Naphthalen-1-yl)ethenyl]azulene is unique due to the combination of azulene and naphthalene moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
属性
CAS 编号 |
652142-05-7 |
|---|---|
分子式 |
C22H16 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
1-(2-azulen-1-ylethenyl)naphthalene |
InChI |
InChI=1S/C22H16/c1-2-7-18-13-15-20(22(18)11-3-1)16-14-19-10-6-9-17-8-4-5-12-21(17)19/h1-16H |
InChI 键 |
LGRAWMPRCJSION-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)
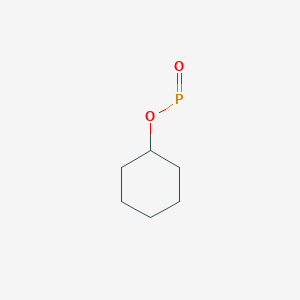
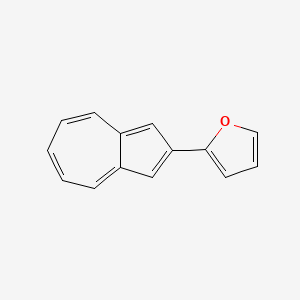
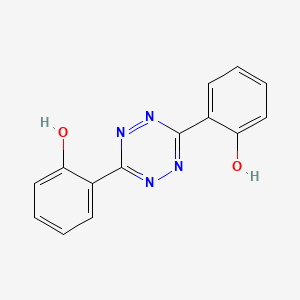
![2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12540083.png)


![N~2~-[(2-Aminophenyl)methyl]valinamide](/img/structure/B12540097.png)
![5-Phenylpyrrolo[2,1-A]isoquinoline](/img/structure/B12540098.png)

![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)
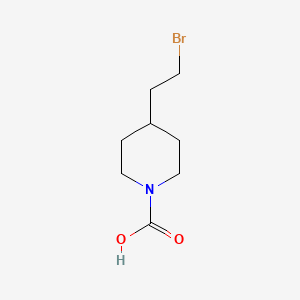
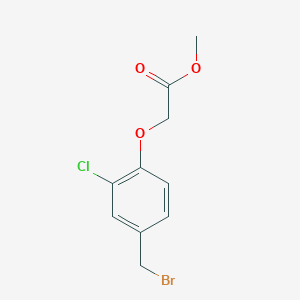
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)
